molecular formula C10H13NO3 B11903404 Methyl 2-amino-6-methoxy-4-methylbenzoate

Methyl 2-amino-6-methoxy-4-methylbenzoate

Cat. No.: B11903404
M. Wt: 195.21 g/mol
InChI Key: PVRCNJRNRGRHDO-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-methoxy-4-methylbenzoate is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzoic acid and features both amino and methoxy functional groups, making it a versatile compound in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-6-methoxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-6-methoxy-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-methoxy-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Methyl 2-amino-6-methoxy-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-6-methoxy-4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-6-methoxy-4-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of amino and methoxy groups allows it to participate in hydrogen bonding and other interactions, influencing its activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-methoxybenzoate
  • Methyl 4-amino-2-methoxybenzoate
  • Methyl 2-amino-3-methoxybenzoate

Uniqueness

Methyl 2-amino-6-methoxy-4-methylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. This structural arrangement can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 2-amino-6-methoxy-4-methylbenzoate

InChI

InChI=1S/C10H13NO3/c1-6-4-7(11)9(10(12)14-3)8(5-6)13-2/h4-5H,11H2,1-3H3

InChI Key

PVRCNJRNRGRHDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C(=O)OC)N

Origin of Product

United States

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